N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide An analogue of acebutolol
Brand Name: Vulcanchem
CAS No.: 28197-66-2
VCID: VC21334883
InChI: InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)
SMILES: CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Molecular Formula: C15H19NO4
Molecular Weight: 277.31 g/mol

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

CAS No.: 28197-66-2

VCID: VC21334883

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide - 28197-66-2

Description

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of approximately 277.31 g/mol . It features a phenyl ring substituted with an acetyl group and an oxirane ring, which contributes to its unique chemical properties. The presence of a butanamide moiety enhances its potential biological activity, making it a compound of interest in pharmaceutical research and development.

Chemical Identifiers:

  • CAS Number: 28197-66-2

  • EC Number: 248-893-8

  • UNII: YI0EW471K

Synthesis and Chemical Reactivity

The synthesis of N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide typically involves multiple steps, ensuring high purity levels necessary for biological testing. The compound's reactivity is primarily attributed to the oxirane ring, which facilitates nucleophilic attacks. These reactions are crucial for understanding its potential applications in pharmaceuticals.

Biological Activities and Potential Applications

Preliminary studies suggest that N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide may exhibit anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation. Its unique structure allows for potential interactions with various biological targets, including enzymes and receptors involved in pain pathways.

Safety and Handling

The compound is classified as harmful if swallowed or in contact with skin, according to the Globally Harmonized System (GHS) of classification and labeling of chemicals. It is stable under normal conditions but may form toxic gases during heating or in case of fire. Incompatible materials include strong oxidizing agents .

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin .

Environmental Impact

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide is considered slightly hazardous for water. It should not be allowed to reach groundwater, water courses, or sewage systems without proper treatment .

Comparison Table:

Compound NameStructure FeaturesUnique Characteristics
N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamideOxirane ringEnhanced reactivity and biological interactions
N-(3-Acetylphenyl)butanamideAcetophenone derivativeLacks oxirane functionality
4-(Methoxyphenyl)butanamideMethoxy substitution on phenolDifferent substituent affects biological activity
N-(4-Hydroxyphenyl)butanamideHydroxyl group instead of oxiranePotentially more polar; different interaction profile
CAS No. 28197-66-2
Product Name N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide
Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
IUPAC Name N-[3-acetyl-4-(oxiran-2-ylmethoxy)phenyl]butanamide
Standard InChI InChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)
Standard InChIKey MFGKLROXINRXIU-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
Appearance Solid powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3'-Acetyl-4'-(2,3-epoxypropoxy)-butyranilide
PubChem Compound 119888
Last Modified Aug 15 2023

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